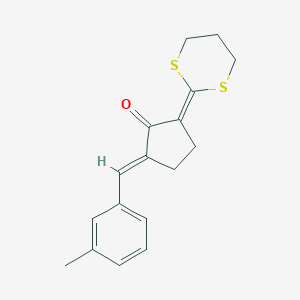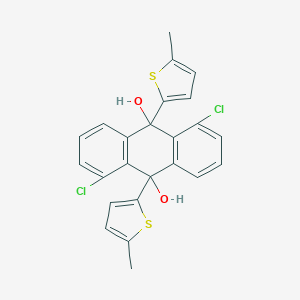
1,5-Dichloro-9,10-bis(5-methyl-2-thienyl)-9,10-dihydro-9,10-anthracenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichloro-9,10-bis(5-methyl-2-thienyl)-9,10-dihydro-9,10-anthracenediol, commonly known as DCM2, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCM2 belongs to the class of anthracenediols, which are known for their anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of DCM2 is not fully understood. However, it has been suggested that DCM2 may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. DCM2 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCM2 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. DCM2 has also been found to induce apoptosis, or programmed cell death, in cancer cells. In animal models, DCM2 has been found to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
DCM2 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to exhibit potent anti-cancer and anti-inflammatory properties in vitro and in vivo. However, DCM2 has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for synthesis. It is also relatively expensive compared to other anti-cancer and anti-inflammatory compounds.
Zukünftige Richtungen
There are several future directions for the study of DCM2. One direction is to investigate its potential use in combination with other anti-cancer and anti-inflammatory compounds. Another direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of DCM2 and its biochemical and physiological effects.
Synthesemethoden
The synthesis of DCM2 involves a multi-step process that includes the reaction of 9,10-anthracenedione with 5-methyl-2-thiopheneboronic acid, followed by the reaction with 1,5-dichloroanthraquinone. The final product is obtained after purification using column chromatography. The synthesis of DCM2 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DCM2 has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-cancer and anti-inflammatory properties in vitro and in vivo. DCM2 has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and sepsis. DCM2 has also been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
Molekularformel |
C24H18Cl2O2S2 |
|---|---|
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
1,5-dichloro-9,10-bis(5-methylthiophen-2-yl)anthracene-9,10-diol |
InChI |
InChI=1S/C24H18Cl2O2S2/c1-13-9-11-19(29-13)23(27)15-5-3-8-18(26)22(15)24(28,20-12-10-14(2)30-20)16-6-4-7-17(25)21(16)23/h3-12,27-28H,1-2H3 |
InChI-Schlüssel |
DMUBOAWDSGCLJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2(C3=C(C(=CC=C3)Cl)C(C4=C2C(=CC=C4)Cl)(C5=CC=C(S5)C)O)O |
Kanonische SMILES |
CC1=CC=C(S1)C2(C3=C(C(=CC=C3)Cl)C(C4=C2C(=CC=C4)Cl)(C5=CC=C(S5)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(3-methylbenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290095.png)
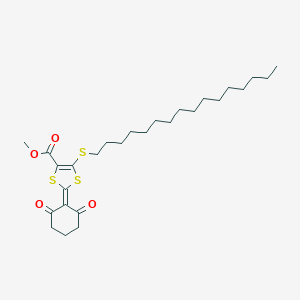
![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)
![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)
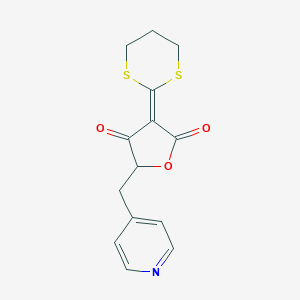
![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)
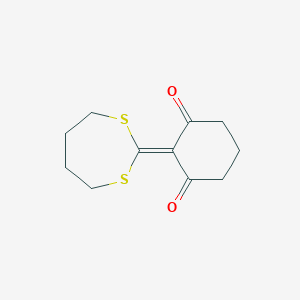
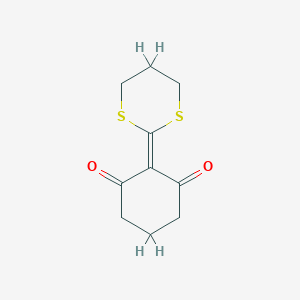
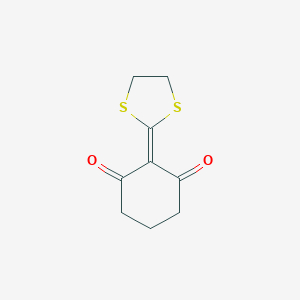
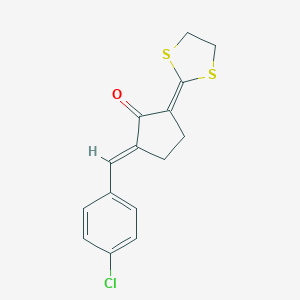
![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)
![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)
